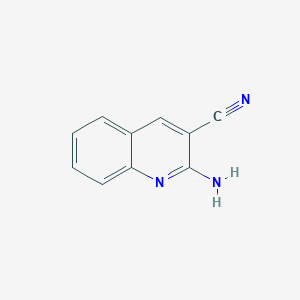

2-Aminoquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

2-aminoquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANOMAHFIQOQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296310 | |

| Record name | 2-aminoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819016 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31407-25-7 | |

| Record name | 31407-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminoquinoline-3-carbonitrile: A Core Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinoline-3-carbonitrile is a heterocyclic organic compound with the IUPAC name This compound . Its structure consists of a quinoline ring system, which is a bicyclic aromatic compound containing a benzene ring fused to a pyridine ring, with an amino group at position 2 and a nitrile group at position 3. This molecule serves as a crucial scaffold in medicinal chemistry due to its versatile biological activities and potential for synthetic modification. The strategic placement of the amino and nitrile groups provides reactive handles for the synthesis of a diverse library of derivatives, leading to the discovery of potent therapeutic agents.

The core structure of this compound is as follows:

IUPAC Name: this compound

Chemical Formula: C₁₀H₇N₃

Structure:

(SMILES representation)

This guide provides a comprehensive overview of this compound, focusing on its role as a foundational structure for the development of kinase inhibitors for cancer therapy. We will delve into the synthesis, biological activities, and quantitative data of its key derivatives, along with detailed experimental protocols and workflow visualizations.

Biological Activity and Therapeutic Potential

While this compound itself is a valuable starting material, its derivatives have demonstrated significant therapeutic potential, particularly as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. The quinoline scaffold is a prominent feature in several approved kinase inhibitor drugs.

Derivatives of this compound have been extensively investigated as inhibitors of key kinases implicated in cancer progression, including:

-

Epidermal Growth Factor Receptor (EGFR)

-

Human Epidermal Growth Factor Receptor 2 (HER-2)

-

B-Raf proto-oncogene, serine/threonine kinase (BRAFV600E)

-

Src Kinase

Inhibition of these kinases can disrupt signaling pathways that drive tumor growth, proliferation, and survival.

Quantitative Data: Antiproliferative and Kinase Inhibitory Activities

The following tables summarize the in vitro biological activities of representative derivatives of this compound from recent studies. These derivatives often involve the annulation of a pyran ring to the quinoline core, forming pyrano[3,2-c]quinoline structures.

Table 1: Antiproliferative Activity (GI₅₀) of Pyrano[3,2-c]quinoline-3-carbonitrile Derivatives

| Compound ID | Cancer Cell Line | GI₅₀ (nM) | Reference Drug (Erlotinib) GI₅₀ (nM) |

| 5e | Breast (MCF-7) | 26 | 33 |

| 5h | Breast (MCF-7) | 28 | 33 |

GI₅₀: The concentration of the compound that causes 50% growth inhibition.

Table 2: Kinase Inhibitory Activity (IC₅₀) of Pyrano[3,2-c]quinoline-3-carbonitrile Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) |

| 5e | EGFR | 71 |

| BRAFV600E | 62 | |

| HER-2 | 21 | |

| 5h | EGFR | 75 |

| BRAFV600E | 67 | |

| HER-2 | 23 |

IC₅₀: The concentration of the compound that inhibits 50% of the target enzyme's activity.

Table 3: Src Kinase Inhibitory Activity (IC₅₀) of 2'-Aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile Derivatives

| Compound ID | Target Kinase | IC₅₀ (µM) |

| 3b | Src | 4.9 |

| 3c | Src | 5.9 |

| 3d | Src | 0.9 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activity.

Protocol 1: One-Pot Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles

This protocol describes a sustainable and efficient one-pot synthesis using ammonium chloride as a catalyst.

Materials:

-

Aromatic amine (1 mmol)

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Ammonium chloride (NH₄Cl) (10 mol%)

-

Ethanol (15 mL)

Procedure:

-

In a round-bottom flask, combine the aromatic amine, aromatic aldehyde, malononitrile, and ammonium chloride in ethanol.

-

Stir the reaction mixture at 80°C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid product by filtration.

-

Wash the solid with cold ethanol to obtain the pure 2-amino-4-arylquinoline-3-carbonitrile derivative.

Protocol 2: Synthesis of 2-Amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives

This protocol details the reaction between 4-hydroxy-2-oxo-1,2-dihydroquinolines and 2-benzylidenemalononitriles.

Materials:

-

4-Hydroxy-2-oxo-1,2-dihydroquinoline derivative (1 mmol)

-

2-Benzylidenemalononitrile derivative (1 mmol)

-

Piperidine (catalyst)

-

Ethanol

Procedure:

-

Dissolve the 4-hydroxy-2-oxo-1,2-dihydroquinoline and 2-benzylidenemalononitrile in ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for the appropriate time, monitoring by TLC.

-

After completion, cool the reaction mixture to allow the product to crystallize.

-

Collect the crystalline product by filtration and wash with ethanol.

-

The structure of the synthesized compounds is confirmed using NMR spectroscopy, mass spectrometry, and elemental analysis.

Protocol 3: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds (derivatives of this compound) for a specified period (e.g., 48-72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI₅₀ values.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel this compound-based kinase inhibitors.

Technical Guide to 2-Aminoquinoline-3-carbonitrile: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinoline-3-carbonitrile is a heterocyclic organic compound featuring a quinoline core substituted with an amino group at the 2-position and a nitrile group at the 3-position. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. The quinoline ring system is a prominent feature in numerous natural alkaloids and synthetic therapeutic agents. Derivatives of this compound have shown potential as potent inhibitors of various protein kinases, making them valuable lead compounds in the development of targeted anticancer therapies. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in modulating key cellular signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 31407-25-7 | [1] |

| Molecular Formula | C₁₀H₇N₃ | |

| Molecular Weight | 169.18 g/mol | |

| Appearance | Solid | |

| Melting Point | 228.5-230 °C | [2] |

| Boiling Point | 387.2 °C at 760 mmHg | [3] |

| Solubility | >25.4 µg/mL (at pH 7.4) | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. The key spectral features are summarized in the following table.

| Spectroscopy | Key Features and Observations | Reference(s) |

| Infrared (IR) | The spectrum, typically acquired via KBr-pellet, shows characteristic peaks for the N-H stretching of the amino group (~3400-3200 cm⁻¹), a strong peak for the C≡N (nitrile) stretching vibration (~2220 cm⁻¹), and bands corresponding to C=N and C=C stretching within the aromatic quinoline ring (~1660-1400 cm⁻¹). | [1] |

| ¹³C NMR | The ¹³C NMR spectrum will display 10 distinct signals corresponding to the carbon atoms in the molecule. The nitrile carbon (C≡N) appears around 115-120 ppm, while the carbons of the quinoline ring resonate in the aromatic region. | [1] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z = 169, corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of HCN (m/z = 142) and other fragments characteristic of the quinoline core (e.g., m/z = 115). | [1] |

| UV-Visible (UV-Vis) | As a heterocyclic aromatic compound, this compound is expected to exhibit strong absorption in the UV region, corresponding to π-π* electronic transitions within the quinoline system. The exact absorption maxima (λmax) are dependent on the solvent used. | [4] |

Experimental Protocols

Synthesis Protocol: One-Pot Multicomponent Reaction

A common and efficient method for synthesizing the this compound core involves a one-pot, three-component reaction of an appropriately substituted aniline, an aromatic aldehyde, and malononitrile. This approach is often catalyzed by an acid or base.

Reactants:

-

2-Aminobenzaldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ammonium acetate (catalyst, 2.0 mmol)

-

Ethanol (solvent, 15 mL)

Procedure:

-

To a 50 mL round-bottom flask, add 2-aminobenzaldehyde, malononitrile, and ammonium acetate in ethanol.

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 50 mL of ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Spectroscopic Analysis Protocols

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using standard pulse parameters. Shim the magnetic field to optimize resolution.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

4.2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount (~1 mg) of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

4.2.3 UV-Visible (UV-Vis) Spectroscopy

-

Solution Preparation: Prepare a stock solution (e.g., 1 mM) of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile). From this, prepare a dilute working solution (e.g., 10 µM).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance of the sample across the UV-Vis range (e.g., 200-600 nm) against a solvent blank. Ensure the maximum absorbance is within the linear range of the instrument (ideally < 1.0).[4]

Biological Activity and Signaling Pathways

The this compound scaffold is a key pharmacophore in the design of kinase inhibitors for cancer therapy. Its derivatives have been synthesized and evaluated as inhibitors of critical oncogenic signaling pathways.

Targeted Kinase Pathways:

-

EGFR/HER2 Signaling: Many solid tumors exhibit overactivity of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Derivatives of this compound have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of these receptors and blocking downstream signaling that leads to cell proliferation and survival.

-

Src Kinase Signaling: Src is a non-receptor tyrosine kinase that plays a crucial role in cell migration, adhesion, and proliferation. Its deregulation is implicated in cancer metastasis. The this compound core has been utilized to develop non-ATP competitive inhibitors of Src, offering a potential for greater specificity.

Below is a generalized diagram of a receptor tyrosine kinase (RTK) signaling pathway, illustrating the point of inhibition by this compound derivatives.

Caption: Simplified RTK Signaling Pathway Inhibition.

Experimental Workflow for Drug Discovery

The process of identifying and validating a potential drug candidate based on the this compound scaffold follows a structured workflow from chemical synthesis to biological evaluation.

Caption: Drug Discovery Workflow.

References

An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline-3-carbonitrile from 2-Aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-aminoquinoline-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry, starting from 2-aminobenzonitrile. The core of this transformation is centered around the versatile Friedländer annulation and related cyclocondensation reactions. This document details the reaction mechanisms, summarizes key quantitative data from various synthetic approaches, provides a detailed experimental protocol, and includes essential visualizations of the reaction pathways and experimental workflow to support researchers in the practical application of this synthesis.

Introduction

Quinoline derivatives are a cornerstone in drug discovery and development, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The this compound scaffold is of particular interest as a versatile intermediate, allowing for further functionalization at the amino and cyano groups to generate diverse chemical libraries for biological screening. The synthesis of this scaffold from readily available starting materials like 2-aminobenzonitrile is a critical process for medicinal chemists. The most direct and widely employed method for this transformation is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl nitrile with a compound containing a reactive α-methylene group adjacent to a carbonyl or its equivalent.

Reaction Mechanism and Pathway

The synthesis of this compound from 2-aminobenzonitrile and a suitable two-carbon component (such as a cyanoacetaldehyde equivalent) proceeds via a cyclocondensation reaction, characteristic of the Friedländer synthesis. Two primary mechanistic pathways are generally accepted, depending on the specific reactants and catalytic conditions (acidic or basic).

-

Aldol Condensation First Pathway: The reaction initiates with an aldol-type condensation between the enolizable α-methylene compound and the carbonyl-equivalent partner. This is followed by dehydration to form an α,β-unsaturated intermediate. The amino group of 2-aminobenzonitrile then undergoes a conjugate addition, followed by intramolecular cyclization onto the nitrile group and subsequent tautomerization and aromatization to yield the final quinoline product.

-

Schiff Base Formation First Pathway: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of 2-aminobenzonitrile and the carbonyl-equivalent partner. This is followed by an intramolecular cyclization, driven by the deprotonation of the α-methylene group, which attacks the nitrile. A final dehydration/aromatization step affords the this compound.

Caption: Reaction mechanism for the Friedländer synthesis.

Data Presentation: Comparative Analysis of Reaction Conditions

While a single, optimized procedure for the parent this compound is not extensively documented, numerous syntheses of its 4-substituted derivatives from 2-aminobenzonitrile (or other anilines), various aldehydes, and malononitrile have been reported. These provide valuable insights into effective catalytic systems and reaction conditions.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Ammonium Chloride | 10 | Ethanol | 80 (Reflux) | 2-4 | up to 92 | Effective for 4-aryl derivatives.[1] |

| L-Proline | 5-10 | Water or Ethanol | 90 (Microwave) or Reflux | 0.5-5 | High | Green and efficient for 4-aryl derivatives. |

| Iodine | 10 | Solvent-free | 120 | 0.5-1 | 85-95 | Rapid and efficient under solvent-free conditions. |

| p-TsOH | 10 | Ethanol | Reflux | 6-8 | 80-90 | Common acidic catalyst. |

| Zinc Chloride (ZnCl₂) | 10-20 | Solvent-free or DMF | 100-140 | 2-6 | 75-88 | Lewis acid catalyst. |

| Potassium Hydroxide | Stoichiometric | Ethanol | Reflux | 4-12 | 70-85 | Base-catalyzed approach. |

Experimental Protocols

This section provides a detailed, generalized experimental protocol for the synthesis of this compound based on the principles of the Friedländer annulation.

Materials and Reagents

-

2-Aminobenzonitrile

-

Ethyl cyanoacetate or Malononitrile

-

Triethyl orthoformate

-

Piperidine or another basic catalyst (e.g., KOH)

-

Ethanol (absolute)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate (for extraction)

-

Hexane (for chromatography)

-

Silica gel for column chromatography

Proposed Synthetic Procedure

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzonitrile (e.g., 1.18 g, 10 mmol).

-

Add absolute ethanol (30 mL) and stir until the starting material is fully dissolved.

-

Add malononitrile (0.66 g, 10 mmol) and triethyl orthoformate (1.78 g, 12 mmol) to the solution.

-

Finally, add a catalytic amount of piperidine (e.g., 0.1 mL).

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:2). The reaction is typically complete within 4-8 hours.

Workup and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.

-

Pour the concentrated mixture into 100 mL of cold water. A precipitate should form.

-

Collect the crude solid product by vacuum filtration and wash it with cold water.

-

Purify the crude product by column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is recommended.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization:

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

General Experimental Workflow Visualization

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 2-aminobenzonitrile is a well-established transformation primarily achieved through the Friedländer annulation. This method offers operational simplicity and versatility through the choice of various catalytic systems, including both acid and base catalysts. While numerous examples exist for 4-substituted derivatives, the principles can be readily adapted for the synthesis of the parent compound. This guide provides the necessary theoretical background, comparative data, and a detailed procedural framework to enable researchers to successfully synthesize this valuable heterocyclic intermediate for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the One-Pot Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. This document details efficient and sustainable synthetic methodologies, presents comparative quantitative data, and provides explicit experimental protocols and reaction mechanisms.

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. Among these, 2-amino-4-arylquinoline-3-carbonitriles have attracted considerable attention due to their diverse pharmacological activities. The development of efficient, cost-effective, and environmentally benign one-pot multi-component reactions (MCRs) for the synthesis of these molecules is a key area of research. This guide focuses on two prominent catalytic systems: ammonium chloride (NH₄Cl) under conventional heating and L-proline under microwave irradiation, offering a comparative perspective for researchers in the field.

Comparative Data Presentation

The following tables summarize the quantitative data from various one-pot syntheses of 2-amino-4-arylquinoline-3-carbonitriles, allowing for easy comparison of different catalytic systems, reaction conditions, and substrate scopes.

Table 1: Ammonium Chloride Catalyzed Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles [1]

| Entry | Aromatic Amine (R¹) | Aromatic Aldehyde (R²) | Product | Time (h) | Yield (%) |

| 1 | 4-Chloroaniline | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-6-chloroquinoline-3-carbonitrile | 3 | 92 |

| 2 | Aniline | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)quinoline-3-carbonitrile | 3.5 | 90 |

| 3 | 4-Methylaniline | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-6-methylquinoline-3-carbonitrile | 3 | 88 |

| 4 | 4-Methoxyaniline | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-6-methoxyquinoline-3-carbonitrile | 2.5 | 91 |

| 5 | 4-Chloroaniline | Benzaldehyde | 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile | 4 | 85 |

| 6 | 4-Chloroaniline | 4-Methylbenzaldehyde | 2-Amino-6-chloro-4-(p-tolyl)quinoline-3-carbonitrile | 3.5 | 87 |

| 7 | 4-Chloroaniline | 4-Methoxybenzaldehyde | 2-Amino-6-chloro-4-(4-methoxyphenyl)quinoline-3-carbonitrile | 3 | 89 |

| 8 | 4-Chloroaniline | 4-Nitrobenzaldehyde | 2-Amino-6-chloro-4-(4-nitrophenyl)quinoline-3-carbonitrile | 4.5 | 82 |

Reaction Conditions: Aromatic amine (1 mmol), aromatic aldehyde (1 mmol), malononitrile (1 mmol), NH₄Cl (10 mol%), ethanol (15 mL), 80°C.

Table 2: L-Proline Catalyzed Microwave-Assisted Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles in Water [2]

| Entry | Aromatic Aldehyde (X) | Aromatic Amine (Y) | Time (sec) | m.p. (°C) | Yield (%) |

| 1 | 4-NO₂ | 4-NO₂ | 30 | 155 | 99 |

| 2 | 4-NO₂ | 4-Cl | 35 | 168 | 98 |

| 3 | 4-NO₂ | 4-F | 35 | 175 | 98 |

| 4 | 4-NO₂ | 4-CH₃ | 40 | 182 | 96 |

| 5 | 4-Cl | 4-NO₂ | 45 | 190 | 95 |

| 6 | 4-Cl | 4-Cl | 50 | 205 | 94 |

| 7 | H | 4-NO₂ | 60 | 140 | 92 |

| 8 | H | H | 70 | 165 | 90 |

Reaction Conditions: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), aromatic amine (1 mmol), L-proline (5 mol%), water (10 mL), microwave irradiation (200 W), 90°C.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Procedure for Ammonium Chloride Catalyzed Synthesis[1]

A mixture of an aromatic amine (1.0 mmol), an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium chloride (0.053 g, 10 mol%) in 15 mL of ethanol is placed in a round-bottom flask. The mixture is stirred at 80°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid product is collected by filtration and washed with cold ethanol to afford the pure 2-amino-4-arylquinoline-3-carbonitrile.

General Procedure for L-Proline Catalyzed Microwave-Assisted Synthesis[2]

In a Pyrex glass vial, a mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), an aromatic amine (1.0 mmol), L-proline (0.006 g, 5 mol %), and 10 mL of water is placed in a screw-capped Teflon vessel. The vessel is subjected to microwave irradiation at 200 W, and the temperature is maintained at 90°C for the specified time (see Table 2). After the completion of the reaction, as monitored by TLC, the reaction mixture is allowed to cool to room temperature. The solid residue is then washed with water to yield the pure product.

Purification and Characterization

For many of the synthesized 2-amino-4-arylquinoline-3-carbonitriles, the crude product obtained after filtration and washing is of high purity. However, for certain substrates or if minor impurities are present, further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

The structures of the synthesized compounds are typically confirmed by spectroscopic methods including:

-

¹H NMR: To determine the proton environment of the molecule.

-

¹³C NMR: To identify the carbon skeleton.

-

FT-IR: To identify characteristic functional groups such as -NH₂, -C≡N, and aromatic C-H bonds.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Melting Point: To assess the purity of the compound.

Reaction Mechanisms and Visualizations

The one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles proceeds through a cascade of reactions. The proposed mechanisms for the ammonium chloride and L-proline catalyzed reactions are depicted below.

Ammonium Chloride Catalyzed Reaction Pathway

The ammonium chloride catalyzed synthesis is proposed to proceed via an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of the aromatic amine and subsequent intramolecular cyclization and tautomerization.

Caption: Proposed reaction pathway for the NH₄Cl-catalyzed synthesis.

L-Proline Catalyzed Reaction Pathway

In the L-proline catalyzed reaction, it is proposed that L-proline activates the aldehyde by forming an enamine or iminium ion intermediate, which then reacts with the other components.

Caption: Proposed catalytic cycle for the L-proline-catalyzed synthesis.

Conclusion

The one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles represents a highly efficient and atom-economical approach to this important class of heterocyclic compounds. The use of inexpensive and environmentally friendly catalysts such as ammonium chloride and L-proline, coupled with energy-efficient techniques like microwave irradiation, aligns with the principles of green chemistry. This guide provides researchers and drug development professionals with the necessary data and protocols to select and optimize synthetic routes for their specific needs, facilitating the exploration of the therapeutic potential of these promising molecules.

References

Spectral Analysis of 2-aminoquinoline-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-aminoquinoline-3-carbonitrile, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information is structured to be a practical resource for researchers engaged in the synthesis, characterization, and application of this molecule.

Introduction

This compound is a versatile scaffold in organic synthesis, serving as a precursor for a wide range of fused heterocyclic systems. Its derivatives have demonstrated a broad spectrum of biological activities, making the precise characterization of its structure and properties paramount for new discoveries. This guide focuses on the key spectroscopic techniques used to elucidate and confirm the molecular structure of this compound.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for this compound. Due to the limited availability of fully assigned experimental data in publicly accessible literature for the unsubstituted parent compound, some data is inferred from closely related derivatives and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | d | 1H | H-4 |

| ~7.8 - 7.6 | m | 2H | H-5, H-8 |

| ~7.5 - 7.3 | m | 2H | H-6, H-7 |

| ~5.5 - 5.0 | br s | 2H | -NH₂ |

Note: Predicted values are based on the analysis of substituted this compound derivatives. The exact chemical shifts and coupling constants can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~160 | C-2 |

| ~148 | C-8a |

| ~138 | C-4 |

| ~132 | C-7 |

| ~128 | C-5 |

| ~127 | C-6 |

| ~125 | C-4a |

| ~118 | C-3 |

| ~116 | -CN |

| ~90 | C-3 |

Note: The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound. The listed values are typical for quinoline derivatives and require experimental confirmation for precise assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorption bands for its amine, nitrile, and aromatic functionalities.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretch (asymmetric and symmetric) of -NH₂ |

| 2220 - 2230 | Strong | C≡N stretch (nitrile) |

| 1640 - 1600 | Medium | C=N and C=C stretch (quinoline ring) |

| 1600 - 1450 | Medium | Aromatic C=C skeletal vibrations |

| 800 - 700 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (molar mass: 169.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 169 | High | [M]⁺ (Molecular Ion)[1] |

| 142 | Medium | [M - HCN]⁺ |

| 115 | Medium | [M - HCN - HCN]⁺ or [C₈H₅N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The concentration may need to be adjusted to avoid solubility issues.

-

Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to determine the connectivity of protons.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Instrumentation : Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum to promote vaporization.

-

Ionization : The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the structure of the target compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Chemical structure of this compound.

References

The Privileged Core: 2-Aminoquinoline-3-carbonitrile in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminoquinoline-3-carbonitrile scaffold has emerged as a "privileged structure" in medicinal chemistry, a testament to its remarkable versatility in binding to a diverse array of biological targets with high affinity. This technical guide delves into the synthesis, biological activities, and therapeutic potential of this core, providing researchers and drug development professionals with a comprehensive overview of its applications, particularly in oncology.

Introduction to a Privileged Scaffold

Privileged structures are molecular frameworks that appear as recurring motifs in the structures of bioactive compounds.[1][2] The this compound core embodies the key characteristics of a privileged scaffold: it is synthetically accessible, readily functionalized, and possesses the appropriate stereoelectronic properties to interact with multiple, unrelated biological targets.[3][4] This inherent promiscuity makes it an attractive starting point for the development of novel therapeutics against a range of diseases.[5]

Synthetic Strategies: The Power of Multicomponent Reactions

A significant advantage of the this compound scaffold is its straightforward and efficient synthesis, often achieved through one-pot multicomponent reactions. A common and effective method involves the condensation of a substituted 2-aminobenzaldehyde or a related precursor with an active methylene compound, such as malononitrile, in the presence of a suitable catalyst. This approach allows for the rapid generation of a diverse library of derivatives with varied substitution patterns, facilitating structure-activity relationship (SAR) studies.

Representative Synthetic Protocol: Synthesis of 2-Amino-4-aryl-4H-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives

This protocol describes a general one-pot synthesis of pyrano[3,2-c]quinoline derivatives, a class of compounds based on the this compound core that has shown significant biological activity.

Materials:

-

4-hydroxy-2-oxo-1,2-dihydroquinoline derivative

-

Substituted benzaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

A mixture of the 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative (1 mmol), the appropriately substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine (0.1 mmol) in absolute ethanol (20 mL) is stirred at room temperature for 10 minutes.

-

The reaction mixture is then heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, to afford the pure 2-amino-4-aryl-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivative.

Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.

Anticancer Activity: A Multi-Targeted Approach

Derivatives of the this compound scaffold have demonstrated potent antiproliferative activity against a variety of cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling proteins involved in tumor growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases: EGFR and HER-2

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are well-established targets in cancer therapy. Overexpression or mutation of these receptor tyrosine kinases can lead to uncontrolled cell growth and proliferation. Several this compound derivatives have been identified as potent dual inhibitors of EGFR and HER-2.

Targeting the MAPK/ERK Pathway: BRAFV600E Inhibition

The BRAF kinase is a critical component of the MAPK/ERK signaling pathway, which regulates cell growth and survival. The V600E mutation in BRAF is a common driver of various cancers, including melanoma. Specific derivatives of the this compound core have shown significant inhibitory activity against the BRAFV600E mutant.

Src Kinase Inhibition

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, and invasion. Its dysregulation is often associated with cancer metastasis. The this compound scaffold has served as a template for the development of potent Src kinase inhibitors.

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines and kinases.

| Compound ID | Target(s) | Cell Line | IC50 / GI50 (nM) | Reference |

| 5e | EGFR, HER-2, BRAFV600E | - | 71 (EGFR), 21 (HER-2), 62 (BRAFV600E) | [6][7][8] |

| 5h | EGFR, HER-2, BRAFV600E | - | 75 (EGFR), 23 (HER-2), 67 (BRAFV600E) | [6][7][8] |

| Compound II | EGFR, BRAFV600E | - | 105 (EGFR), 140 (BRAFV600E) | [6] |

| 3d | Src Kinase | - | 900 | [9] |

| 5e | Various Cancer Cell Lines | - | 26 | [6][7][8] |

| 5h | Various Cancer Cell Lines | - | 28 | [6][7][8] |

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of test compounds against purified kinases such as EGFR, HER-2, BRAFV600E, and Src.

Materials:

-

Purified recombinant kinase (e.g., EGFR, HER-2, BRAFV600E, or Src)

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in kinase assay buffer.

-

In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).

-

Add 2.5 µL of the kinase solution (at a pre-optimized concentration) to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at or near the Km for the specific kinase).

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescent signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells and determine the GI50 (concentration that causes 50% growth inhibition) value.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by this compound derivatives.

Caption: Simplified EGFR Signaling Pathway and Inhibition.

Caption: HER2 Signaling Pathway and Inhibition.

Caption: BRAF Signaling Pathway and Inhibition.

Caption: Src Signaling Pathway and Inhibition.

Conclusion

The this compound core represents a highly versatile and privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a multitude of biologically relevant targets, has led to the discovery of potent anticancer agents. The detailed synthetic and biological protocols provided in this guide, along with the visualization of key signaling pathways, offer a valuable resource for researchers dedicated to the design and development of next-generation therapeutics based on this remarkable molecular framework. The continued exploration of the chemical space around the this compound nucleus holds significant promise for the discovery of novel drugs to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthetic Strategies for 2-Aminoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of 2-aminoquinoline derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction mechanisms and a relevant biological pathway.

Introduction to 2-Aminoquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of an amino group at the 2-position often imparts a diverse range of biological activities. These derivatives have been extensively investigated for their potential as anticancer, antimalarial, anti-inflammatory, and kinase-inhibiting agents. The synthetic approaches to 2-aminoquinolines can be broadly categorized into two main strategies: the construction of the quinoline ring system with a pre-installed amino or nitro group (which is subsequently reduced), and the direct amination of a pre-formed quinoline scaffold. This guide will delve into the most prominent and effective methods within these categories.

Core Synthetic Methodologies

A variety of synthetic strategies have been developed for the preparation of 2-aminoquinoline derivatives, ranging from classical named reactions that build the quinoline core to modern cross-coupling methods that introduce the amino group.

Classical Ring-Forming Reactions

Several well-established reactions in organic chemistry provide access to the quinoline core, which can be adapted for the synthesis of 2-aminoquinoline precursors.

The Friedländer synthesis is a versatile and widely used method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] This reaction can be catalyzed by either acids or bases.[1][2]

Reaction Mechanism:

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions. Under basic conditions, the reaction typically initiates with an aldol condensation, followed by cyclization and dehydration. Under acidic conditions, the formation of a Schiff base is often the initial step, which then undergoes an intramolecular aldol-type reaction and dehydration.[2]

Quantitative Data:

| 2-Aminoaryl Ketone/Aldehyde | α-Methylene Ketone/Aldehyde | Catalyst/Conditions | Yield (%) |

| 2-Aminobenzophenone | Acetone | KOH, EtOH, reflux | 85 |

| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | p-TsOH, Toluene, reflux | 92 |

| 2-Aminobenzaldehyde | Cyclohexanone | L-proline, DMSO, 100 °C | 88 |

| 2-Amino-4-nitroacetophenone | Acetophenone | Piperidine, EtOH, reflux | 75 |

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

-

Reactants: 2-aminobenzaldehyde (1.21 g, 10 mmol) and acetophenone (1.20 g, 10 mmol).

-

Solvent: Ethanol (20 mL).

-

Catalyst: Potassium hydroxide (0.56 g, 10 mmol).

-

Procedure:

-

To a solution of 2-aminobenzaldehyde and acetophenone in ethanol, add potassium hydroxide.

-

Reflux the reaction mixture for 4 hours.

-

After cooling to room temperature, pour the mixture into ice-water (100 mL).

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from ethanol to afford pure 2-phenylquinoline.

-

-

Expected Yield: ~85%.

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[3][4]

Reaction Mechanism:

The reaction proceeds through the formation of an enamine intermediate from the aniline and β-diketone, followed by an acid-catalyzed cyclodehydration to yield the quinoline product.[3][4]

Quantitative Data:

| Aniline Derivative | β-Diketone | Catalyst/Conditions | Yield (%) |

| Aniline | Acetylacetone | H₂SO₄, heat | High |

| m-Chloroaniline | Acetylacetone | H₂SO₄, heat | Good |

| p-Anisidine | Cyclohexanone-2-aldehyde | Lactic acid | Moderate |

| β-Naphthylamine | Acetylacetone | HF, 60 °C | Good |

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline

-

Reactants: m-Chloroaniline and acetylacetone.

-

Catalyst: Concentrated sulfuric acid.

-

Procedure:

-

Carefully add concentrated sulfuric acid to a mixture of m-chloroaniline and acetylacetone.

-

Heat the reaction mixture under reflux for a specified time, monitoring by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., NaOH solution) until a precipitate forms.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

-

Modern Amination Techniques

Direct introduction of an amino group onto a pre-existing quinoline ring is a powerful and versatile strategy.

This palladium-catalyzed cross-coupling reaction is highly effective for the amination of 2-haloquinolines with a wide range of primary and secondary amines.[5]

Reaction Mechanism:

The catalytic cycle involves the oxidative addition of the 2-haloquinoline to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[5]

Quantitative Data: Buchwald-Hartwig Amination of 2-Chloroquinoline

| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 95 |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 88 |

| n-Butylamine | PdCl₂(dppf) | dppf | K₃PO₄ | Toluene | 100 | 91 |

| Piperidine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 80 | 93 |

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloroquinoline with Morpholine

-

Reactants: 2-chloroquinoline (1.63 g, 10 mmol), morpholine (1.04 g, 12 mmol).

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol).

-

Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 95 mg, 0.2 mmol).

-

Base: Sodium tert-butoxide (1.15 g, 12 mmol).

-

Solvent: Toluene (20 mL).

-

Procedure:

-

In an oven-dried Schlenk tube, combine 2-chloroquinoline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

-

Evacuate and backfill the tube with argon three times.

-

Add toluene and morpholine via syringe.

-

Heat the reaction mixture at 100 °C for 12 hours.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-morpholinoquinoline.

-

-

Expected Yield: ~95%.

A copper-catalyzed method for the formation of C-N bonds, the Ullmann condensation can be used to couple 2-haloquinolines with amines.[6] This reaction often requires higher temperatures than the Buchwald-Hartwig amination.[6]

Reaction Mechanism:

The mechanism of the Ullmann condensation for C-N bond formation is believed to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to yield the 2-aminoquinoline.[7]

Quantitative Data:

| 2-Haloquinoline | Amine | Copper Catalyst | Ligand/Additive | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Iodoquinoline | Aniline | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | Good |

| 2-Bromoquinoline | Benzylamine | Cu₂O | None | K₃PO₄ | DMSO | 150 | Moderate |

| 2-Chloroquinoline | Piperidine | CuI | L-proline | K₂CO₃ | DMSO | 130 | Good |

Experimental Protocol: Ullmann Condensation of 2-Bromoquinoline with Aniline

-

Reactants: 2-Bromoquinoline (1.0 mmol), aniline (1.2 mmol).

-

Catalyst: Copper(I) iodide (CuI, 10 mol%).

-

Ligand: 1,10-Phenanthroline (20 mol%).

-

Base: Potassium carbonate (K₂CO₃, 2.0 mmol).

-

Solvent: N,N-Dimethylformamide (DMF, 5 mL).

-

Procedure:

-

To a reaction vessel, add 2-bromoquinoline, aniline, CuI, 1,10-phenanthroline, and K₂CO₃.

-

Add DMF and heat the mixture at 120 °C for 24 hours under an inert atmosphere.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-phenylaminoquinoline.

-

Iron-Catalyzed Synthesis

Iron, being an earth-abundant and environmentally benign metal, offers a cost-effective and sustainable alternative for the synthesis of quinolines. A notable iron-catalyzed method is the three-component coupling reaction of aldehydes, anilines, and styrenes or nitroalkanes.[8][9][10]

Reaction Scheme: Three-Component Synthesis

An aldehyde, an aniline, and a styrene or nitroalkane react in the presence of an iron catalyst to form a substituted quinoline in a one-pot process.[8][10]

Quantitative Data:

| Aldehyde | Aniline | Styrene/Nitroalkane | Catalyst/Conditions | Yield (%) |

| Benzaldehyde | Aniline | Styrene | FeCl₃, O₂, DCE, 100 °C | 85 |

| 4-Chlorobenzaldehyde | 4-Methoxyaniline | Styrene | FeCl₃, O₂, DCE, 100 °C | 92 |

| Benzaldehyde | Aniline | Nitromethane | FeCl₃, air, neat, 80 °C | 91 |

| 4-Methylbenzaldehyde | 4-Chloroaniline | Nitroethane | FeCl₃, air, neat, 80 °C | 88 |

Experimental Protocol: Iron-Catalyzed Synthesis of 2,4-Diphenylquinoline

-

Reactants: Benzaldehyde (1.0 mmol), aniline (1.0 mmol), and styrene (1.5 mmol).

-

Catalyst: Anhydrous iron(III) chloride (FeCl₃, 10 mol%).

-

Solvent: 1,2-Dichloroethane (DCE, 3 mL).

-

Procedure:

-

In a sealed tube, combine benzaldehyde, aniline, styrene, and FeCl₃ in DCE.

-

Heat the reaction mixture at 100 °C for 12 hours under an oxygen atmosphere (balloon).

-

After cooling to room temperature, dilute the mixture with dichloromethane and filter through a short pad of silica gel.

-

Concentrate the filtrate and purify the residue by column chromatography to afford 2,4-diphenylquinoline.

-

Biological Significance: Inhibition of the PI3K/Akt/mTOR Pathway

2-Aminoquinoline derivatives have been identified as potent inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway.[11][12] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12] Inhibition of this pathway by 2-aminoquinolines can lead to apoptosis (programmed cell death) in cancer cells, making them attractive candidates for anticancer drug development.[13]

Conclusion

The synthesis of 2-aminoquinoline derivatives is a dynamic and evolving field of research. While classical methods like the Friedländer and Combes syntheses provide foundational access to the quinoline core, modern catalytic techniques such as the Buchwald-Hartwig amination and Ullmann condensation offer highly efficient and versatile routes for direct amination. The emergence of iron-catalyzed multicomponent reactions further enhances the synthetic toolbox with cost-effective and environmentally friendly alternatives. The continued development of novel synthetic methodologies, coupled with a deeper understanding of their biological mechanisms of action, particularly their role as kinase inhibitors, will undoubtedly lead to the discovery of new therapeutic agents and advanced materials based on the 2-aminoquinoline scaffold. This guide serves as a foundational resource for researchers embarking on the synthesis and exploration of this important class of compounds.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. iipseries.org [iipseries.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Iron Catalysis for Quinoline Synthesis - ChemistryViews [chemistryviews.org]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

An In-depth Technical Guide to the Safety and Handling of 2-aminoquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-aminoquinoline-3-carbonitrile. It includes detailed safety protocols, physicochemical properties, and experimental workflows relevant to its use in research and development settings.

Chemical Identification and Physicochemical Properties

This compound is a heterocyclic compound with significant interest in medicinal chemistry due to the versatile biological activities of the quinoline scaffold.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | Not available | [3] |

| CAS Number | 31407-25-7 | [3] |

| Molecular Formula | C₁₀H₇N₃ | [3] |

| Molecular Weight | 169.18 g/mol | [3] |

| Appearance | Solid | [4] |

| Solubility | >25.4 µg/mL (at pH 7.4) | [3] |

Hazard Identification and Safety Precautions

This compound is classified as hazardous. Strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

GHS Hazard Classification [3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

Precautionary Statements: [4][5][6]

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mists, vapors, or spray.

-

Response: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Handling, Storage, and Emergency Procedures

Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5] Eyewash stations and safety showers must be readily accessible.[5][7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[6][7]

-

Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][7]

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[8][9] The compound is stable under normal temperatures and pressures.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Allow the victim to rinse their mouth and then drink 2-4 cupfuls of water. Seek medical advice.

Fire-Fighting Measures: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8] Upon decomposition, it may emit irritating and toxic fumes and gases, including nitrogen oxides (NOx).[8][10]

Accidental Release Measures: Clean up spills immediately. Use appropriate personal protective equipment. Sweep up the material and place it into a suitable container for disposal.[8]

Experimental Protocols

The synthesis of quinoline derivatives often involves multi-step reactions. Below is a representative workflow for the synthesis of a related pyrano[3,2-c]quinoline-3-carbonitrile derivative, which illustrates the handling of similar reagents and conditions.

Protocol: Synthesis of 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives [1]

-

Reactants: 4-Hydroxy-2-oxo-1,2-dihydroquinoline derivatives and 2-benzylidenemalononitrile derivatives.

-

Procedure: A mixture of the 4-hydroxy-2-oxo-1,2-dihydroquinoline (1 mmol), the appropriate 2-benzylidenemalononitrile (1 mmol), and a catalyst such as piperidine (0.2 mmol) in ethanol (20 mL) is refluxed for several hours.

-

Work-up: The reaction mixture is cooled, and the resulting solid precipitate is collected by filtration.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the final product.

-

Characterization: The structure of the synthesized compounds is confirmed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.[1]

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated as potent inhibitors of several protein kinases that are crucial in cancer cell signaling. These include the Epidermal Growth Factor Receptor (EGFR), HER-2, and BRAFV600E, which are key components of pathways that regulate cell proliferation, survival, and migration.[1][11][12] Other related structures have also been developed as non-ATP competitive Src kinase inhibitors, which are involved in breast cancer cell migration and proliferation.[13]

Inhibition of Pro-Cancer Signaling Pathways:

-

EGFR/HER-2 Pathway: These receptors, upon activation by growth factors, initiate a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways. This leads to increased cell proliferation and survival.

-

BRAFV600E Pathway: The V600E mutation in the BRAF kinase leads to its constitutive activation, causing uncontrolled cell growth through the MAPK/ERK pathway.

-

Src Kinase Pathway: Src is a non-receptor tyrosine kinase that, when activated, phosphorylates downstream targets like FAK and paxillin, promoting cell migration and invasion.[13]

This compound derivatives can inhibit these kinases, thereby blocking these pro-cancer signaling cascades.[1][11][13]

This document is intended for use by qualified individuals trained in chemical handling and laboratory safety. The information provided is based on currently available data and should be used as a guide. It is the responsibility of the user to conduct a thorough risk assessment before use.

References

- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H7N3 | CID 268505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Aminoquinoline(580-22-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Aminoquinoline | 580-22-3 [m.chemicalbook.com]

- 11. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Pyrano[3,2-c]quinoline Derivatives: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrano[3,2-c]quinoline derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. These scaffolds are recognized for their diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. The fused pyran and quinoline ring system provides a unique three-dimensional structure that allows for effective interaction with various biological targets. This document provides detailed protocols for the synthesis of pyrano[3,2-c]quinoline derivatives, primarily through multicomponent reactions involving 4-hydroxyquinoline precursors, which is the most prominently documented and efficient method in the scientific literature. While the direct synthesis from 2-aminoquinoline-3-carbonitrile is not widely reported, the methodologies presented herein offer robust and versatile routes to access this important class of molecules.

Synthetic Pathways

The predominant and most efficient method for synthesizing pyrano[3,2-c]quinoline derivatives is the one-pot, three-component reaction involving a 4-hydroxyquinoline derivative, an aldehyde, and an active methylene compound, such as malononitrile or ethyl cyanoacetate. This reaction is typically catalyzed by a base or an organocatalyst.

Caption: General workflow for the synthesis of pyrano[3,2-c]quinoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives

This protocol is adapted from a reported synthesis of novel pyrano[3,2-c]quinoline derivatives with antiproliferative activity.[1][2][3]

Materials:

-

4-Hydroxy-2-oxo-1,2-dihydroquinoline derivatives

-

Substituted 2-benzylidenemalononitriles

-

Ethanol (absolute)

-

Piperidine (catalyst)

Procedure:

-

To a solution of the appropriate 4-hydroxy-2-oxo-1,2-dihydroquinoline (1 mmol) in absolute ethanol (20 mL), add the corresponding 2-benzylidenemalononitrile (1 mmol).

-

Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivative.

Yields: Good to excellent yields are typically obtained (65-90%).

Protocol 2: One-Pot Synthesis of 2-Amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles

This protocol outlines a one-pot, three-component synthesis which is an efficient method for generating a library of pyrano[3,2-c]quinoline analogues.[4][5]

Materials:

-

2,4-Dihydroxy-1-methylquinoline (can be prepared by thermal cyclization of N-methylaniline and diethyl malonate)

-

Aromatic aldehydes

-

Malononitrile

-

Ethanol (absolute)

-

Triethylamine (catalyst)

Procedure:

-

In a round-bottom flask, combine 2,4-dihydroxy-1-methylquinoline (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in absolute ethanol (15 mL).

-

Add a catalytic amount of triethylamine (0.1 mmol).

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid precipitate is collected by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from ethanol or another suitable solvent.

Yields: The yields for this reaction are reported to be in the range of 67-93%, depending on the substituent on the aromatic aldehyde.[4]

Data Presentation

Table 1: Synthesis of 2-Amino-9-substituted-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles [1]

| Compound | Substituent (R) | Yield (%) | Melting Point (°C) |

| 5a | H | 85 | >300 |

| 5b | 9-Me | 90 | 309-311 |

| 5h | 9-OMe | - | - |

| 5i | 6-Me, 4'-OMe | - | - |

| 5l | 9-OMe, 4'-Cl | 65 | 310-312 |

Note: '-' indicates data not provided in the cited source.

Signaling Pathways and Applications

Pyrano[3,2-c]quinoline derivatives have been shown to interact with various biological pathways, making them attractive candidates for drug development. For instance, certain derivatives have demonstrated potent inhibitory activity against protein kinases such as EGFR, HER-2, and BRAFV600E, which are crucial in cancer cell proliferation and survival.[1][3]

Caption: Inhibition of cancer signaling pathways by pyrano[3,2-c]quinoline derivatives.

Conclusion

The synthesis of pyrano[3,2-c]quinoline derivatives is most efficiently achieved through multicomponent reactions starting from 4-hydroxyquinoline precursors. The protocols provided herein are robust, high-yielding, and allow for the generation of a diverse range of derivatives for biological screening. These compounds have shown significant promise as inhibitors of key signaling pathways implicated in cancer, highlighting their potential for the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of this privileged scaffold is warranted.

References

- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]